Methyl cis-5-eicosenoate

Description

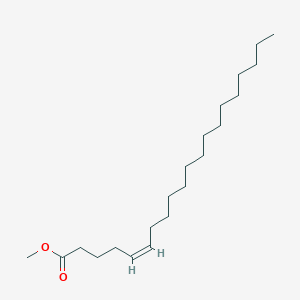

Methyl cis-5-eicosenoate (CAS RN: 20839-34-3) is a monounsaturated fatty acid methyl ester (FAME) with the molecular formula C₂₁H₄₀O₂ and a molecular weight of 324.54 g/mol . It is characterized by a 20-carbon chain (eicosanoate backbone) with a cis-configured double bond at the 5th carbon position. This compound is widely utilized in food analysis as a reference standard for fatty acid profiling, particularly in gas chromatography (GC) and mass spectrometry (MS) .

Key physical properties include:

- Boiling Point: 185–187°C at 2 mm Hg (literature corroborates 180–182°C at 1 mm Hg) .

- Density: 0.91 g/cm³ .

- Purity: 90–95% by vapor-phase chromatography (v.p.c.) analysis .

Its biosynthesis in developing meadowfoam seeds (Limnanthes alba) involves Δ5 desaturation of eicosanoyl-CoA, followed by esterification into triacylglycerols .

Properties

IUPAC Name |

methyl (Z)-icos-5-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H40O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h16-17H,3-15,18-20H2,1-2H3/b17-16- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCELZGFMHKOOJH-MSUUIHNZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC=CCCCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC/C=C\CCCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H40O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl cis-5-eicosenoate can be synthesized from cis-5-eicosenoic acid through esterification. The reaction typically involves the use of methanol and an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester .

Industrial Production Methods: Industrial production of this compound often involves the use of olefin metathesis reactions. These reactions utilize catalysts such as Grubbs’ catalysts to facilitate the conversion of unsaturated fatty acids into their corresponding methyl esters .

Chemical Reactions Analysis

Types of Reactions: Methyl cis-5-eicosenoate undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or ozone, leading to the formation of eicosenoic acid and other oxidized products.

Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a metal catalyst such as palladium, resulting in the formation of saturated methyl eicosanoate.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, ozone; typically carried out in aqueous or organic solvents.

Reduction: Hydrogen gas, palladium catalyst; conducted under atmospheric or elevated pressure.

Substitution: Amines, alcohols; reactions often require the presence of a base or acid catalyst.

Major Products Formed:

Oxidation: Eicosenoic acid, various oxidized derivatives.

Reduction: Methyl eicosanoate.

Substitution: Amides, other esters.

Scientific Research Applications

Methyl cis-5-eicosenoate, also known as (Z)-5-eicosenoic acid methyl ester, is a fatty acid methyl ester with diverse applications in scientific research, industry, and potentially medicine .

Scientific Research Applications

- Chemistry this compound serves as a standard for identifying fatty acid peaks in gas chromatography and mass spectrometry.

- Biology It is studied for its role in biological membranes and lipid metabolism.

- Medicine Ongoing research explores its potential therapeutic effects, particularly in the context of lipid-related disorders.

- Industry This compound is used in the synthesis of lubricants, emulsifiers, and surfactants.

Analytical Use as a Standard

In analytical chemistry, this compound is utilized as a reference standard. AccuStandard ensures that their products are manufactured and tested to the highest industry standards, making them suitable for use across multiple applications . For instance, it can be employed to identify fatty acid methyl esters (FAMEs) separated using gas chromatography (GC) . While a single GC column that separates all congeners remains elusive, columns like Agilent DB-XLB and SGE's HT 8 come closest, resolving almost all significant congener pairs . Furthermore, the separation of 37 FAMEs has been demonstrated using a high-efficiency GC column .

Biological and Immunomodulatory Activities

Methyl cis-11-eicosenoate, derived from jojoba oil, has immunomodulatory properties. Studies have shown that eicosenoid compounds, including methyl cis-11-eicosenoate, (Z)-11-eicosenol, and cis-11-eicosenoic acid, stimulate the immune system . One study evaluated the effects of various eicosenoid compounds on PMA-differentiated THP-1 cells, a model for human macrophages.

Potential Therapeutic Effects and Case Studies

Mechanism of Action

The mechanism of action of methyl cis-5-eicosenoate primarily involves its role as a fatty acid ester. In biological systems, it can be hydrolyzed by esterases to release eicosenoic acid, which can then participate in various metabolic pathways. The double bond in the cis-5 position also makes it a target for enzymatic desaturation and elongation reactions, leading to the formation of longer-chain polyunsaturated fatty acids .

Comparison with Similar Compounds

Positional Isomers of Methyl Eicosenoate

Methyl cis-5-eicosenoate differs from other eicosenoate isomers in the position of the double bond. Key comparisons include:

Key Findings :

- Physical Behavior : The cis-5 isomer exhibits a lower boiling point under reduced pressure compared to the cis-8 isomer under ambient conditions. Density differences suggest structural packing variations due to double bond positioning .

- Cost: this compound is more cost-effective than cis-8, likely due to its natural abundance in meadowfoam seeds and optimized biosynthesis pathways .

Chain-Length Variants

This compound can also be compared to longer-chain unsaturated methyl esters:

Biological Activity

Methyl cis-5-eicosenoate is a methyl ester of eicosenoic acid, a long-chain fatty acid with various biological activities. This compound has garnered attention for its potential health benefits, particularly in the context of cancer prevention, antimicrobial properties, and metabolic regulation.

This compound (C21H40O2) is characterized by its long carbon chain and unsaturated bond configuration. The following table summarizes its key chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C21H40O2 |

| Molecular Weight | 328.55 g/mol |

| Density | 0.65 - 1.034 g/ml |

| Refractive Index | 1.33310 to 1.65812 |

1. Antimicrobial Activity

This compound has been studied for its antimicrobial properties. A study highlighted its effectiveness against various Gram-positive and Gram-negative bacteria, suggesting its potential use as a natural antimicrobial agent in food and pharmaceutical applications. The compound was part of a broader analysis of phytochemical constituents that demonstrated significant antibacterial effects at higher concentrations .

2. Cancer Prevention Mechanisms

Recent research has investigated the role of methyl donors, including this compound, in cancer prevention, particularly in colorectal cancer models. A study involving Apc-mutant mice indicated that a methyl donor depleted (MDD) diet significantly reduced intestinal tumor development. The MDD diet led to alterations in fatty acid metabolism, decreasing levels of cancer-promoting fatty acids while increasing protective fatty acids like eicosapentaenoic acid (EPA) . This suggests that this compound may play a role in modulating metabolic pathways that influence cancer risk.

3. Metabolic Regulation

The impact of this compound on metabolic processes is also noteworthy. It has been associated with favorable changes in systemic fatty acid profiles, which are crucial for maintaining metabolic health and preventing chronic diseases . The modulation of fatty acid metabolism through dietary adjustments involving this compound may contribute to its protective effects against various metabolic disorders.

Case Studies and Research Findings

Several studies have provided insights into the biological activities of this compound:

- Antimicrobial Efficacy : In a comparative study on the antimicrobial activity of various extracts from plants containing this compound, it was found to exhibit significant antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli. The effectiveness varied with concentration, indicating a dose-dependent relationship .

- Cancer Research : A study focusing on the effects of dietary methyl donors revealed that mice on an MDD diet showed reduced tumor incidence compared to those on a methyl donor sufficient (MDS) diet. This suggests that compounds like this compound could be integral to dietary strategies aimed at cancer prevention .

Q & A

Basic Research Questions

Q. What established protocols ensure high-purity synthesis of Methyl cis-5-eicosenoate?

- Methodology :

- Catalytic hydrogenation : Use palladium-on-carbon (Pd/C) under hydrogen gas to reduce precursor unsaturated esters. Monitor reaction progress via thin-layer chromatography (TLC) .

- Purification : Employ fractional distillation (boiling point range: 401–405°C) followed by recrystallization in hexane at low temperatures (-20°C) to isolate isomers .

- Validation : Confirm purity (>98%) via gas chromatography (GC) with flame ionization detection (FID), referencing retention indices against certified standards .

Q. How can NMR and GC-MS parameters be optimized for structural confirmation of this compound?

- NMR optimization :

- Use deuterated chloroform (CDCl₃) as solvent.

- Collect ¹H NMR at 500 MHz with 32 scans; focus on olefinic protons (δ 5.3–5.4 ppm, multiplet) and methyl ester protons (δ 3.6 ppm, singlet) .

- GC-MS conditions :

- Column: DB-5MS (30 m × 0.25 mm × 0.25 µm).

- Temperature gradient: 50°C (2 min) → 10°C/min → 300°C (10 min).

- Electron ionization (EI) at 70 eV; monitor m/z 324 (molecular ion) and fragment ions (e.g., m/z 239 for carboxylate cleavage) .

Q. What storage conditions prevent degradation of this compound in laboratory settings?

- Best practices :

- Store in amber glass vials under inert gas (argon) at -20°C to minimize oxidation and thermal decomposition .

- Conduct stability tests monthly using GC to detect degradation products (e.g., peroxides via iodometric titration) .

Advanced Research Questions

Q. How should discrepancies in reported physicochemical properties (e.g., density, melting point) of this compound be resolved?

- Approach :

- Perform meta-analysis of literature data (e.g., density ranges: 0.87–0.91 g/cm³) to identify outliers .

- Replicate measurements using calibrated instruments (e.g., digital densitometer for density; differential scanning calorimetry for melting point) under controlled humidity and temperature .

- Apply Grubbs’ test to statistically exclude outliers and report consensus values with 95% confidence intervals .

Q. What experimental designs mitigate confounding variables in metabolic pathway studies involving this compound?

- Design considerations :

- Use isotope-labeled tracers (e.g., ¹³C-labeled methyl esters) to track metabolic flux in model organisms .

- Control diet, age, and genetic background in animal studies.

- Apply multivariate regression to distinguish enzyme-specific activity from background noise .

Q. How can in silico models complement experimental data to predict the environmental persistence of this compound?

- Integration strategy :

- Use quantitative structure-activity relationship (QSAR) models (e.g., EPI Suite) to estimate biodegradation half-life and bioaccumulation potential .

- Validate predictions with microcosm experiments measuring microbial degradation rates in soil/water matrices .

- Cross-reference with high-resolution mass spectrometry (HRMS) to identify degradation intermediates .

Q. Which statistical methods are robust for analyzing dose-response bioactivity data of this compound?

- Recommendations :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.